N-(3,4-dimethoxyphenyl)-3-[2-(4-fluorophenyl)acetamido]-1-benzofuran-2-carboxamide N-(3,4-dimethoxyphenyl)-3-[2-(4-fluorophenyl)acetamido]-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 888454-43-1
VCID: VC11872945
InChI: InChI=1S/C25H21FN2O5/c1-31-20-12-11-17(14-21(20)32-2)27-25(30)24-23(18-5-3-4-6-19(18)33-24)28-22(29)13-15-7-9-16(26)10-8-15/h3-12,14H,13H2,1-2H3,(H,27,30)(H,28,29)
SMILES: COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=C(C=C4)F)OC
Molecular Formula: C25H21FN2O5
Molecular Weight: 448.4 g/mol

N-(3,4-dimethoxyphenyl)-3-[2-(4-fluorophenyl)acetamido]-1-benzofuran-2-carboxamide

CAS No.: 888454-43-1

Cat. No.: VC11872945

Molecular Formula: C25H21FN2O5

Molecular Weight: 448.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dimethoxyphenyl)-3-[2-(4-fluorophenyl)acetamido]-1-benzofuran-2-carboxamide - 888454-43-1

Specification

CAS No. 888454-43-1
Molecular Formula C25H21FN2O5
Molecular Weight 448.4 g/mol
IUPAC Name N-(3,4-dimethoxyphenyl)-3-[[2-(4-fluorophenyl)acetyl]amino]-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C25H21FN2O5/c1-31-20-12-11-17(14-21(20)32-2)27-25(30)24-23(18-5-3-4-6-19(18)33-24)28-22(29)13-15-7-9-16(26)10-8-15/h3-12,14H,13H2,1-2H3,(H,27,30)(H,28,29)
Standard InChI Key ZBYZYENWLQEEBG-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=C(C=C4)F)OC
Canonical SMILES COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=C(C=C4)F)OC

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The compound features a benzofuran scaffold (C₈H₆O) substituted at positions 2 and 3. Position 2 hosts a carboxamide group linked to a 3,4-dimethoxyphenyl ring, while position 3 contains an acetamido moiety with a 4-fluorophenyl tail. The dimethoxy groups enhance solubility and electron-donating capacity, whereas the fluorophenyl group introduces steric and electronic effects conducive to target binding .

Table 1: Inferred Molecular Properties

PropertyValue
Molecular FormulaC₂₅H₂₃FN₂O₅*
Molecular Weight450.46 g/mol
IUPAC NameAs per query title
Key Functional GroupsBenzofuran, carboxamide, acetamido, methoxy, fluorophenyl

*Derived from IUPAC nomenclature; not explicitly stated in cited sources .

Crystallographic and Conformational Insights

While crystallographic data for this specific compound are unavailable, analogous benzofuran carboxamides adopt planar configurations stabilized by intramolecular hydrogen bonding. For example, N-(2,5-dimethoxyphenyl)-3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxamide (CAS 888467-84-3) exhibits a twisted conformation between the benzofuran core and dimethoxyphenyl group, with hydrogen bonds between the amide NH and carbonyl oxygen. Such interactions likely influence the target compound’s bioavailability and target affinity.

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis involves sequential functionalization of the benzofuran core:

  • Benzofuran Formation: Cyclization of substituted phenols with α-haloketones under acidic conditions.

  • Carboxamide Installation: Coupling the 2-carboxylic acid derivative with 3,4-dimethoxyaniline using carbodiimide reagents.

  • Acetamido Substitution: Acylation of the 3-amino intermediate with 4-fluorophenylacetyl chloride .

Critical Reaction Steps

A patent (WO2004041201A2) details analogous syntheses where sodium periodate oxidizes thioether intermediates to yield benzofuran carboxamides . For instance, oxidation of N-(2-(3,4-dimethoxyphenyl)-2-(phenylthio)ethyl)-2-(2-fluorophenyl)acetamide produces a benzofuran derivative with >90% purity . Such methods are adaptable to the target compound, though yields may vary with substituent electronic effects.

Biological Activity and Mechanistic Hypotheses

Enzyme Modulation and Selectivity

Benzofurans with acetamido substituents frequently target kinases and oxidoreductases. For example, crystallographic studies of Chaetomium thermophilum FAD-dependent oxidoreductase reveal that benzofuran derivatives occupy the flavin-binding site, altering redox kinetics . The target compound’s acetamido group could similarly interact with catalytic residues, though empirical validation is required.

Comparative Analysis with Structural Analogs

Table 2: Bioactive Benzofuran Carboxamides from Patent WO2004041201A2

Compound StructureBiological Activity
2-(4-fluorophenyl)-6-morpholino-1-benzofuran-3-carboxamideHCV NS3/4A inhibition (IC₅₀: 0.8 μM)
5-methoxy-N-methyl-6-(2-methoxyethyl) derivativeImproved metabolic stability
2-(4-fluorophenyl)-5-hydroxyl analogROS scavenging in vitro

Key distinctions in the target compound include:

  • Dimethoxyphenyl vs. Morpholino Groups: The former enhances lipophilicity, potentially improving blood-brain barrier penetration.

  • Acetamido vs. Hydroxyl Substituents: The acetamido group offers greater conformational rigidity, favoring target engagement.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator